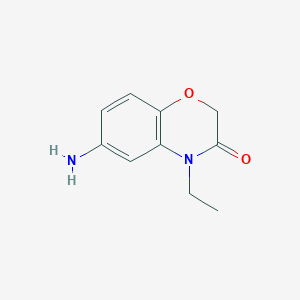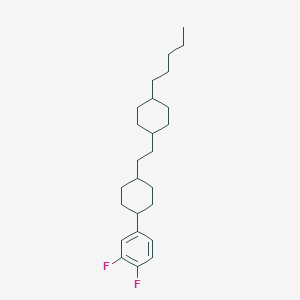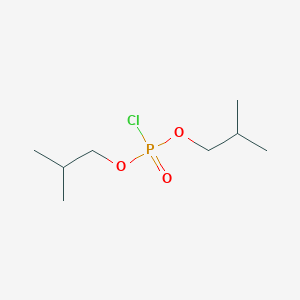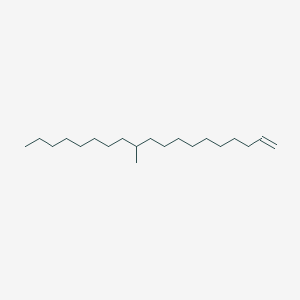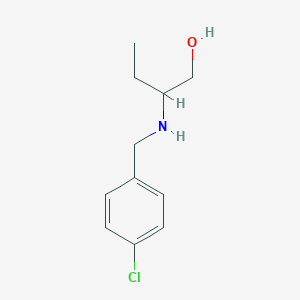
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a butanol backbone, a chlorophenyl group, and an amino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- typically involves the reaction of 4-chlorobenzylamine with ®-2-butanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-(((4-fluorophenyl)methyl)amino)-, (2R)-: Similar structure with a fluorine atom instead of chlorine.
1-Butanol, 2-(((4-bromophenyl)methyl)amino)-, (2R)-: Similar structure with a bromine atom instead of chlorine.
1-Butanol, 2-(((4-methylphenyl)methyl)amino)-, (2R)-: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The stereochemistry at the second carbon also contributes to its distinct behavior in various reactions and applications.
Properties
CAS No. |
70218-66-5 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2R)-2-[(4-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
MSPQTZWVTYYOJB-LLVKDONJSA-N |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)Cl |
Key on ui other cas no. |
70218-66-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


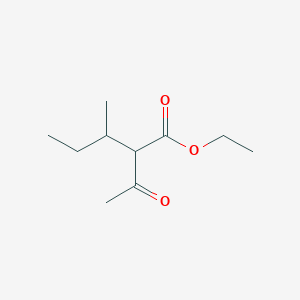
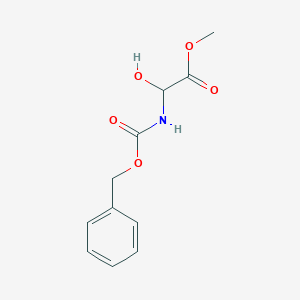




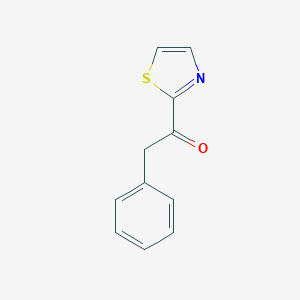
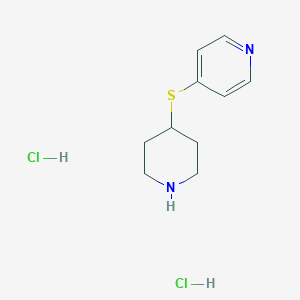

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
